5-Aminothiophene-3-carboxylic acid
Overview
Description
BCECF AM is a cell-permeant, dual-excitation ratiometric pH indicator. It allows researchers to measure changes in the cytosolic pH of most cells. With a pKa of 6.98, BCECF AM is particularly well-suited for this purpose .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that 5-Aminothiophene-3-carboxylic acid may interact with a range of biological targets.
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it’s likely that multiple pathways could be affected .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that this compound could have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
Some derivatives of 2-aminothiophene-3-carboxylic acid have been shown to block and potentiate calcium-activated chloride currents in single rat cerebellar Purkinje cells . This suggests that 5-Aminothiophene-3-carboxylic acid may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that thiophene derivatives can undergo various reactions, including condensation reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that thiophene derivatives can be synthesized through various methods, including the Gewald reaction, the Paal-Knorr reaction, and the Fiesselmann synthesis . These methods could potentially influence the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that thiophene derivatives can undergo various reactions, including condensation reactions . These reactions could potentially involve various enzymes or cofactors and could affect metabolic flux or metabolite levels.
Preparation Methods
BCECF AM is typically prepared as a storage solution in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 5 mM. It lacks fluorescence until it enters cells, where intracellular esterases cleave it to form BCECF. The resulting BCECF remains trapped within the cell and emits green fluorescence under appropriate pH conditions. The maximum excitation and emission wavelengths vary with pH, but commonly recommended values are 488 nm for excitation and 535 nm for emission .
Chemical Reactions Analysis
BCECF AM does not exhibit fluorescence directly; its fluorescence arises after cellular uptake and esterase-mediated cleavage. It undergoes no specific chemical reactions beyond this activation process. its fluorescence intensity changes with pH, making it an excellent tool for monitoring intracellular pH fluctuations. Common reagents for BCECF AM include esterases within cells .
Scientific Research Applications
BCECF AM finds widespread use in various research areas:
Cell Toxicity Studies: Researchers employ BCECF AM to assess intracellular pH changes during processes like cell toxicity.
Apoptosis Research: It helps investigate pH alterations associated with apoptosis (programmed cell death).
Cell Adhesion Studies: BCECF AM aids in studying cell adhesion mechanisms.
Drug Resistance Investigations: Researchers explore pH-related drug resistance using this probe.
Cell Chemotaxis: BCECF AM is valuable for studying cell migration and chemotaxis.
Comparison with Similar Compounds
While BCECF AM is unique due to its dual-excitation ratiometric behavior, other pH-sensitive probes like SNARF-1 and SypHer exist. BCECF AM remains a popular choice for its versatility and compatibility with various cell types .
Properties
IUPAC Name |
5-aminothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCXAVLSIKFZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527622 | |
Record name | 5-Aminothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116539-01-6 | |
Record name | 5-Aminothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.